An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Executive Summary: This technical guide provides a comprehensive overview of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine, a key chemical intermediate. The document delves into its molecular structure, including critical stereochemical aspects, and presents its core physicochemical properties. A detailed, field-proven synthetic protocol is outlined, grounded in the fundamental principles of nucleophilic acyl substitution, with an emphasis on the causal relationships behind experimental choices. Furthermore, this guide establishes a framework for the analytical characterization of the molecule using modern spectroscopic and chromatographic techniques. Safety protocols and handling considerations are also addressed, providing a holistic resource for researchers, chemists, and professionals engaged in pharmaceutical and agrochemical development.
Introduction and Strategic Importance
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS No. 915920-51-3) is a substituted morpholine derivative of significant interest in synthetic organic chemistry.[1] Its structure combines a chiral dimethylmorpholine scaffold with a reactive chloropropanoyl side chain, making it a versatile building block for the synthesis of more complex target molecules. The strategic importance of this compound lies in its utility as an intermediate. The 2,6-dimethylmorpholine core is a well-established pharmacophore and a key structural motif in various active compounds, including fungicides and pharmaceutical agents.[2][3][4]
A critical aspect of this molecule is the stereochemistry of the 2,6-dimethylmorpholine ring, which can exist as cis and trans isomers. The cis isomer is frequently the stereoisomer of choice for biological applications, necessitating purification and stereochemical control during synthesis.[2][4] This guide will explore the structural features, synthesis, and analysis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine, providing the technical foundation required for its effective use in research and development.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is characterized by three primary components:
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A 2,6-Dimethylmorpholine Heterocycle: This forms the core of the molecule. The nitrogen atom of the morpholine ring is acylated.
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An Amide Linkage: A robust covalent bond formed between the morpholine nitrogen and the carbonyl carbon of the propanoyl group. This functional group imparts specific chemical properties, including planarity and rotational restriction around the C-N bond.
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A 3-Chloropropanoyl Chain: This is an alkyl halide chain that serves as a reactive handle for subsequent synthetic transformations, such as nucleophilic substitution reactions.
Caption: 2D structure of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.
Stereoisomerism
The presence of two chiral centers at the C2 and C6 positions of the morpholine ring gives rise to stereoisomers.
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cis-isomer: Both methyl groups are on the same side of the morpholine ring's average plane.
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trans-isomer: The methyl groups are on opposite sides of the ring.
Commercially available 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is often supplied as a racemic mixture of its stereoisomers.[5] However, for specific applications in drug development, isolating the pure cis or trans isomer is often a critical step, which begins with the stereoselective synthesis or purification of the 2,6-dimethylmorpholine starting material.[4]
Physicochemical Data
The key physicochemical properties are summarized in the table below, providing essential information for handling and experimental design.
| Property | Value | Reference |
| CAS Number | 915920-51-3 | [1] |
| Molecular Formula | C₉H₁₆ClNO₂ | [1][6] |
| Molecular Weight | 205.69 g/mol | [1] |
| Appearance | Liquid (at room temp.) | [5] |
| InChI Key | YBQWWSMRKQHSIL-UHFFFAOYSA-N | [6] |
| Hazard | Irritant | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is most efficiently achieved via the acylation of 2,6-dimethylmorpholine. This approach is a classic example of nucleophilic acyl substitution.
Retrosynthetic Analysis & Key Starting Materials
The logical disconnection of the target molecule is at the amide bond, leading to two readily available precursors:
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cis-2,6-Dimethylmorpholine: This key starting material is typically synthesized via the acid-catalyzed cyclization of diisopropanolamine.[2][7] The synthesis often yields a mixture of cis and trans isomers, which can be separated by fractional distillation or, more effectively, by forming a salt with an organic acid, followed by recrystallization to isolate the desired cis-isomer salt.[4]
-
3-Chloropropanoyl Chloride: This is a commercially available, highly reactive acylating agent. Its electrophilic carbonyl carbon is primed for attack by a nucleophile.
Caption: Retrosynthetic analysis and precursor sourcing workflow.
Synthetic Protocol: Acylation of cis-2,6-Dimethylmorpholine
This protocol describes a robust method for the synthesis of the target compound. The causality for each step is explained to provide a deeper understanding of the process.
Materials:
-
cis-2,6-Dimethylmorpholine (1.0 eq)
-
3-Chloropropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cis-2,6-dimethylmorpholine (1.0 eq) and anhydrous DCM.
-
Causality: Anhydrous (dry) conditions are critical to prevent the hydrolysis of the highly reactive 3-chloropropanoyl chloride, which would form the unreactive 3-chloropropanoic acid and reduce yield. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture.
-
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Causality: Triethylamine acts as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct generated during the acylation. This prevents the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction. Cooling the reaction is essential as acylation is highly exothermic and controlling the temperature prevents side reactions and ensures safety.
-
-
Addition of Acyl Chloride: Add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Causality: A slight excess of the acyl chloride ensures complete consumption of the more valuable cis-2,6-dimethylmorpholine. Slow, dropwise addition is crucial for managing the exothermicity of the reaction.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Bringing the reaction to room temperature ensures it proceeds to completion. TLC is a self-validating step used to confirm the consumption of the starting material before proceeding to the workup, preventing the unnecessary processing of an incomplete reaction.
-
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining HCl and removes unreacted 3-chloropropanoyl chloride (by hydrolysis and salt formation). The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Complete removal of water is necessary before solvent evaporation. MgSO₄ is a common and effective drying agent. Rotary evaporation efficiently removes the volatile DCM solvent to yield the crude product.
-
-
Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Causality: Purification removes any non-volatile impurities or side products, yielding the final compound with high purity suitable for subsequent analytical characterization and use.
-
Analytical Characterization
To confirm the identity and purity of the synthesized 4-(3-chloropropanoyl)-2,6-dimethylmorpholine, a combination of spectroscopic and chromatographic methods should be employed. The following are the expected analytical signatures.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the two morpholine methyl groups (doublet, ~1.2 ppm), morpholine ring protons (~2.5-3.8 ppm), and the two methylene groups of the propanoyl chain (triplets, ~2.9 and ~3.8 ppm). The downfield shift of morpholine protons adjacent to the nitrogen confirms acylation. |
| ¹³C NMR | A carbonyl signal (~170 ppm), signals for the morpholine ring carbons (~50-70 ppm), methyl group carbons (~18 ppm), and the two carbons of the propanoyl chain (~38 and ~40 ppm). |
| IR Spectroscopy | A strong, characteristic amide C=O stretching band (~1650 cm⁻¹). C-N stretching (~1250 cm⁻¹), and a C-Cl stretching band (~700-800 cm⁻¹). |
| Mass Spec. (EI) | A molecular ion peak (M⁺) at m/z ≈ 205 and 207 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. Key fragments would arise from the loss of Cl, the chloropropyl side chain, and cleavage of the morpholine ring. |
| GC-MS | A single major peak under appropriate conditions, confirming purity and providing a mass spectrum for structural verification. |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-(3-chloropropanoyl)-2,6-dimethylmorpholine and its precursors require careful handling.
-
Hazards: The final product is classified as an irritant.[1] The precursor, 3-chloropropanoyl chloride, is highly corrosive and reacts violently with water. The 2,6-dimethylmorpholine precursor is flammable, corrosive, and harmful if swallowed or in contact with skin.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use non-sparking tools when handling flammable precursors.[9] Keep away from heat, sparks, and open flames.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.
Applications and Future Outlook
The primary application of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is as a specialized intermediate in multi-step organic synthesis. The presence of the reactive alkyl chloride functionality allows for further molecular elaboration. For instance, it can be used to couple the dimethylmorpholine moiety to other molecules via nucleophilic substitution, forming ethers, thioethers, or amines.
Future research may focus on:
-
Library Synthesis: Utilizing this intermediate to generate libraries of novel compounds for high-throughput screening in drug discovery and agrochemical research.
-
Development of Novel Fungicides: Building upon the known fungicidal activity of other morpholine derivatives.
-
Asymmetric Synthesis: Developing synthetic routes that yield enantiomerically pure versions of the molecule for use in chiral drug synthesis.
By understanding the fundamental structure, synthesis, and properties outlined in this guide, researchers can effectively and safely leverage 4-(3-chloropropanoyl)-2,6-dimethylmorpholine to advance their scientific objectives.
References
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Matrix Scientific. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.
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CymitQuimica. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.
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Hit2Lead. 4-(3-chloropropanoyl)-2,6-dimethylmorpholine.
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GFS Chemicals. SAFETY DATA SHEET - MORPHOLINE, REAGENT (ACS).
-
Fisher Scientific. SAFETY DATA SHEET - 3-Chloropropionyl chloride.
-
Google Patents. US4504363A - Preparation of cis-2,6-dimethylmorpholine.
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Chem-Impex. cis-2,6-Dimethylmorpholine.
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PubChem. 2,6-Dimethylmorpholine.
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Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
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PubChem. 4-(3-Chloropropyl)morpholine.
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Google Patents. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
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Jubilant Ingrevia. Cis-2,6-Dimethylmorpholine Safety Data Sheet.
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